molecular formula C7H4FN B118710 2-Fluorobenzonitrile CAS No. 394-47-8

2-Fluorobenzonitrile

Cat. No. B118710
CAS RN: 394-47-8
M. Wt: 121.11 g/mol
InChI Key: GDHXJNRAJRCGMX-UHFFFAOYSA-N
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Patent
US05081275

Procedure details

20.15 grams(0.l mole) of the product prepared in Example 1 above, 12 grams(0.21 mole) spray-dried potassium fluoride, and 45 milliliters sulfolane were heated under nitrogen to 230°-248° C. for one hour. The product was distilled directly through a 5-inch(12.7 centimeters) vigreaux column to give 6.9 grams 2-fluorobenzonitrile having a boiling point of 91°-92° C. at 27 mm Hg. The infrared spectrum was identical with that of the published spectrum. Based on 2-cyanobenzenesulfonyl chloride, the per cent yield of 2-fluorobenzonitrile was 57. Based on saccharin, the overall yield was 52.
[Compound]
Name
0.l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1S(Cl)(=O)=O)#[N:2].[F-:13].[K+].S1(CCCC1)(=O)=O>>[F:13][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
0.l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
12 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
45 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product was distilled directly through a 5-inch(12.7 centimeters) vigreaux column

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.